Magnesium acetate tetrahydrate

Catalog No.
S562132
CAS No.
16674-78-5
M.F
C2H6MgO3
M. Wt
102.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium acetate tetrahydrate

CAS Number

16674-78-5

Product Name

Magnesium acetate tetrahydrate

IUPAC Name

magnesium;diacetate;tetrahydrate

Molecular Formula

C2H6MgO3

Molecular Weight

102.37 g/mol

InChI

InChI=1S/C2H4O2.Mg.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2

InChI Key

IONBZDGFUXRXLQ-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mg+2]

Solubility

Soluble

Canonical SMILES

CC(=O)O.O.[Mg]

Protein Crystallization:

  • Magnesium acetate tetrahydrate is a common component of crystallization buffers used in protein crystallography. These buffers create specific chemical environments that promote the formation of well-defined, ordered crystals of proteins. This is crucial for determining the three-dimensional structure of proteins using techniques like X-ray crystallography, which is vital for understanding their function and potential as drug targets [].

Synthesis of Materials:

  • Magnesium acetate tetrahydrate serves as a precursor for the synthesis of various materials with diverse properties. For instance, it is used in the sol-gel method to produce Magnesium Chromate Manganese Oxide (MgCrMnO4), a material with potential applications in catalysis and energy storage [].

Biochemical Research:

  • In cell biology, magnesium acetate tetrahydrate plays a role in preparing subcellular fractions like microsomes for further analysis. It is a component of buffer solutions used in the extraction process, aiding in the separation and preservation of these cellular components [].

Medical Research:

  • As a bioavailable form of magnesium, magnesium acetate tetrahydrate finds applications in medical research, particularly in studies related to magnesium deficiency and its associated health problems. It can be used in cell cultures and animal models to investigate the effects of magnesium supplementation on various physiological processes [].

Magnesium acetate tetrahydrate (Mg(CH3COO)2·4H2O) is a water-soluble ionic compound. It is the hydrated form of anhydrous magnesium acetate, where four water molecules are attached to the central magnesium ion (Mg²⁺) by ionic bonds. Magnesium acetate is a salt of acetic acid (CH3COOH), commonly known as vinegar. This compound serves as a readily bioavailable source of magnesium for biological systems [].


Molecular Structure Analysis

Magnesium acetate tetrahydrate features a complex crystal structure. The central Mg²⁺ cation is surrounded by six oxygen atoms from acetate anions (CH3COO⁻) and four water molecules in an octahedral arrangement. The hydrogen atoms from the acetate and water molecules form hydrogen bonds with neighboring oxygen atoms, creating a network of strong electrostatic interactions that contribute to the stability of the crystal structure [].


Chemical Reactions Analysis

Synthesis

Magnesium acetate tetrahydrate can be synthesized through various methods. A common approach involves reacting magnesium carbonate (MgCO3) with acetic acid (CH3COOH) according to the following balanced chemical equation:

MgCO3 (s) + 2CH3COOH (aq) → Mg(CH3COO)2 (aq) + CO2 (g) + H2O (l) []

The resulting magnesium acetate solution can then be evaporated to crystallize the tetrahydrate form.

Decomposition

Upon heating, magnesium acetate tetrahydrate undergoes dehydration, losing its water molecules. The balanced chemical equation for this process is:

Mg(CH3COO)2·4H2O (s) → Mg(CH3COO)2 (s) + 4H2O (g) []

Further heating of the anhydrous form can lead to decomposition into magnesium oxide (MgO) and acetic acid vapor:

Mg(CH3COO)2 (s) → MgO (s) + 2CH3COOH (g) []

Other Reactions

Magnesium acetate can participate in various chemical reactions depending on the reaction conditions. For example, it can react with sodium hydroxide (NaOH) to form magnesium hydroxide (Mg(OH)2) and sodium acetate (CH3COONa):

Mg(CH3COO)2 (aq) + 2NaOH (aq) → Mg(OH)2 (s) + 2CH3COONa (aq) []

Physical and Chemical Properties

  • Appearance: Colorless crystals []
  • Melting point: 80 °C (dehydrates) []
  • Boiling point: Decomposes before boiling []
  • Solubility: Highly soluble in water (530 g/L at 25 °C) []
  • Stability: Hygroscopic (absorbs moisture from the air) []

Mechanism of Action (Biological)

Magnesium acetate serves as a source of bioavailable magnesium in biological systems. Magnesium is a critical cofactor for over 300 enzymes involved in various cellular processes, including energy metabolism, muscle function, and nerve transmission []. The exact mechanism by which magnesium acetate exerts its effects depends on the specific physiological context. However, it is believed that magnesium ions released from the compound interact with enzymes and other biomolecules, facilitating their activity and promoting essential cellular functions.

Physical Description

Colorless or white deliquescent solid; [Merck Index] White hygroscopic solid with an odor like vinegar; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

102.0167357 g/mol

Monoisotopic Mass

102.0167357 g/mol

Boiling Point

117.1 °C at 760 mmHg

Heavy Atom Count

6

UNII

I01G0EJC3B

Drug Indication

Used as magnesium salf-containing laxatives to prevent constipation. It can bring synergistic effect to restore normal bowel function when using in combination with aluminum salts that induce bowel retention. Magnesium acetate tetrahydrate is used as a source of water and electrolytes when combined with dextrose and other salts to form intravenous infusions. This injection can be used for patients with carbohydrate or magnesium deficiency, insulin hypoglycemia, constipation or hypertension during pregnancy.

Pharmacology

Magnesium is an essential cofactor for many enzymatic reactions such as protein synthesis and ATP production. It also participates in adenylyl cyclase pathway and tyrosine kinase signalling pathways. Magnesium may also play a role in regulating glucose metabolism. It serves as an essential cation for a number of biochemical processes involved in nerve signaling, bone mineralization and muscle contractions.
Magnesium Acetate Tetrahydrate is the hydrated acetate salt form of magnesium. Magnesium is a divalent cation essential for a number of biochemical processes involved in nerve signaling, bone mineralization and muscle contractions. About 350 enzymes involved in glycolysis and the Krebs cycle, formation of cyclic-AMP and ATP, cellular signal transduction and protein and nucleic acid synthesis are dependent on magnesium.

Mechanism of Action

Magnesium ions electrostatically stabilize the adenylyl cyclase complex and enhance its catalytic actions and production of cAMP. They also regulate the level of phosphorylation in various pathways by formation of transition state of phosphoryl transfer reaction by protein kinases and stabilize ATP binding to protein kinases via electrostatic interactions. Many metabolic enzymes involved in glycolysis and Krebs cycle are magnesium-dependent. Magnesium-containing laxatives cause diarrhea through water retention and increased fecal mass that stimulates peristalsis. When used as an electrolyte supplementation, magnesium acetate tetrahydrate induces diuresis and metabolic alkalinizing effect. Magnesium ions enhance reactivity of arteries to vasoconstrictors, promotes vasoconstriction, and increases peripheral resistance, leading to increased blood pressure through potential competition with calcium ions in the vascular system. Magnesium ions also regulate other ions entering and exiting the cell membrane by acting as a ligand in N-methyl-D-aspartate receptor.

Other CAS

16674-78-5

Absorption Distribution and Excretion

Intestinal absorption is achieved mainly through passive diffusion.
Mainly renal exctretion, where up to 97% of magnesium may be excreted renally during hypermagnesemia.
Magnesium ions display approximate volume of distribution of 0.2 to 0.4 L/kg

Wikipedia

Magnesium acetate tetrahydrate

Biological Half Life

Elimination half-life has been reported to be 27.7 hours following an overdose of 400mEq magnesium in an adult.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Guerrera MP, Volpe SL, Mao JJ: Therapeutic uses of magnesium. Am Fam Physician. 2009 Jul 15;80(2):157-62. [PMID:19621856]
Zimmermann G, Zhou D, Taussig R: Mutations uncover a role for two magnesium ions in the catalytic mechanism of adenylyl cyclase. J Biol Chem. 1998 Jul 31;273(31):19650-5. [PMID:9677392]
Rodriguez-Moran M, Guerrero-Romero F: Oral magnesium supplementation improves insulin sensitivity and metabolic control in type 2 diabetic subjects: a randomized double-blind controlled trial. Diabetes Care. 2003 Apr;26(4):1147-52. [PMID:12663588]
Jin K, Kim TH, Kim YH, Kim YW: Additional antihypertensive effect of magnesium supplementation with an angiotensin II receptor blocker in hypomagnesemic rats. Korean J Intern Med. 2013 Mar;28(2):197-205. doi: 10.3904/kjim.2013.28.2.197. Epub 2013 Feb 27. [PMID:23526071]
Touyz RM, Milne FJ: Magnesium supplementation attenuates, but does not prevent, development of hypertension in spontaneously hypertensive rats. Am J Hypertens. 1999 Aug;12(8 Pt 1):757-65. [PMID:10480467]
Kh R, Khullar M, Kashyap M, Pandhi P, Uppal R: Effect of oral magnesium supplementation on blood pressure, platelet aggregation and calcium handling in deoxycorticosterone acetate induced hypertension in rats. J Hypertens. 2000 Jul;18(7):919-26. [PMID:10930190]
Yu L, Xu L, Xu M, Wan B, Yu L, Huang Q.: Role of Mg2+ ions in protein kinase phosphorylation: insights from molecular dynamics simulations of ATP-kinase complexes Molecular Simulation. 2011 September 20;37(14):1143-1150.
29. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 364). Edinburgh: Elsevier/Churchill Livingstone.
46. (2011). In Goodman and Gilman's the pharmacological basis of therapeutics, Pharmacological basis of therapeutics (12th ed.). New York: McGraw-Hill.
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